[(2R,3S)-1,2-Dimethylpyrrolidin-3-yl]methanamine;dihydrochloride
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Description
[(2R,3S)-1,2-Dimethylpyrrolidin-3-yl]methanamine;dihydrochloride, also known as DMPM HCl, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPM HCl is a chiral compound that has two enantiomers, which means that it has two mirror image forms.
Scientific Research Applications
Psychoactive Substance Analysis and Toxicity
One study reviews the literature on tryptamines and their derivatives, which include compounds with hallucinogenic properties. This comprehensive analysis covers the structure, pharmacology, and toxicity of tryptamines, providing insights into their effects and potential risks. The study aims to aid specialists in addressing public health and security challenges posed by new psychoactive substances (NPS) (R. Tittarelli, G. Mannocchi, F. Pantano, & F. Romolo, 2014).
Chemical Synthesis and Catalysis
Research on the development of heterogeneous catalysts for the dehydration of methanol to dimethyl ether (DME) reviews the state of the art in catalyst preparation and analysis. This process is significant for producing DME, a clean fuel and valuable chemical. The review discusses various catalysts, including γ-Al2O3 and zeolites, and their modifications, highlighting the importance of catalyst selection in chemical synthesis processes (H. Bateni & C. Able, 2018).
Hallucinogen Action and Imaging Studies
A review of molecular and functional imaging studies of psychedelic drug action explores the binding of hallucinogens to brain receptors and their effects on cerebral metabolism and perfusion. This research provides valuable insights into the neurological impact of these compounds, contributing to our understanding of their psychotherapeutic potential (P. Cumming, M. Scheidegger, D. Dornbierer, M. Palner, B. Quednow, & C. Martin-Soelch, 2021).
properties
IUPAC Name |
[(2R,3S)-1,2-dimethylpyrrolidin-3-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6-7(5-8)3-4-9(6)2;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBSJPLUXYUMLH-VJBFUYBPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCN1C)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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